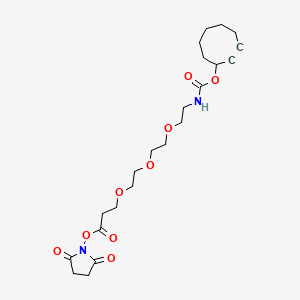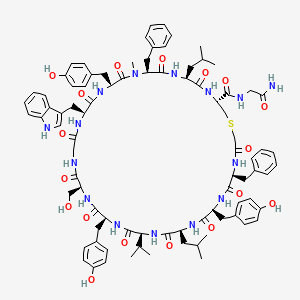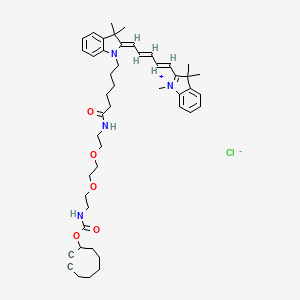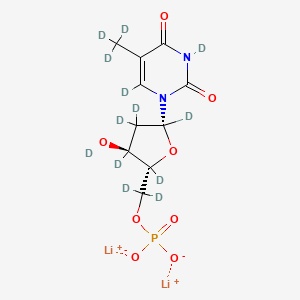
Sco-peg3-nhs
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sco-peg3-nhs involves the reaction of a PEG chain with an N-hydroxysuccinimide (NHS) ester. The PEG chain is typically functionalized with a terminal imine group, which allows it to react with the NHS ester to form the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as chromatography to remove any impurities .
化学反応の分析
Types of Reactions: Sco-peg3-nhs undergoes several types of chemical reactions, including:
Substitution Reactions: The imine group can react with amines to form amide bonds.
Oxidation and Reduction Reactions: These reactions can modify the PEG chain or the imine group.
Common Reagents and Conditions:
Substitution Reactions: Typically involve amines and are carried out under mild conditions to prevent degradation of the PEG chain.
Oxidation and Reduction Reactions: Common reagents include borohydrides for reduction and oxidizing agents like hydrogen peroxide.
Major Products: The major products formed from these reactions include various PEG derivatives with modified functional groups, which can be used in further chemical synthesis .
科学的研究の応用
Sco-peg3-nhs has a wide range of applications in scientific research, including:
Chemistry:
- Used as a linker in the synthesis of PROTACs, which are used to study protein degradation pathways .
Biology:
- Employed in the development of bioconjugates for studying protein-protein interactions and cellular processes .
Medicine:
- Investigated for its potential in targeted drug delivery systems, where it can help deliver therapeutic agents to specific cells or tissues .
Industry:
作用機序
The mechanism of action of Sco-peg3-nhs involves its role as a linker in PROTACs. PROTACs work by bringing together a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The PEG linker in this compound provides the necessary flexibility and spacing to facilitate this interaction .
類似化合物との比較
特性
分子式 |
C22H32N2O9 |
|---|---|
分子量 |
468.5 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(cyclooct-2-yn-1-yloxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C22H32N2O9/c25-19-8-9-20(26)24(19)33-21(27)10-12-29-14-16-31-17-15-30-13-11-23-22(28)32-18-6-4-2-1-3-5-7-18/h18H,1-4,6,8-17H2,(H,23,28) |
InChIキー |
IXQPURUAEGAVFD-UHFFFAOYSA-N |
正規SMILES |
C1CCC#CC(CC1)OC(=O)NCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Hydroxy-5-[2-[[3-(trifluoromethyl)phenoxy]methyl]phenyl]benzoic acid](/img/structure/B12375710.png)
![[(5-{1-[4-(2-Tert-butyl-[1,3]dioxolan-2-ylmethoxy)-3-methyl-phenyl]-1-ethyl-propyl}-7-methyl-benzofuran-2-carbonyl)-amino]-acetic acid](/img/structure/B12375712.png)


![(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(3S,6S,9S,12S,16Z,21S)-9-(4-aminobutyl)-21-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-3-(cyclohexylmethyl)-12,21-dimethyl-6-(2-methylpropyl)-2,5,8,11-tetraoxo-1,4,7,10-tetrazacyclohenicos-16-en-12-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S,3R)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid](/img/structure/B12375727.png)




![[2-[4-[[4-[Benzyl(ethyl)amino]phenyl]diazenyl]anilino]-2-oxoethyl]-triethylazanium;bromide](/img/structure/B12375747.png)
![5-[2-[2-(2-Aminoethoxy)ethoxy]ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B12375763.png)


